REACTION_CXSMILES
|
C([O:5][C:6](=[O:24])[C:7]1[CH:12]=[CH:11][C:10]([C:13]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=O)=[CH:9][C:8]=1[N+:21]([O-:23])=[O:22])(C)(C)C.[ClH:25].C([O-])([O-])=O.[K+].[K+]>C1COCC1.C(Cl)Cl.O1CCOCC1>[ClH:25].[N+:21]([C:8]1[CH:9]=[C:10]([CH2:13][N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:11]=[CH:12][C:7]=1[C:6]([OH:24])=[O:5])([O-:23])=[O:22] |f:2.3.4,8.9|
|
Name
|
|
Quantity
|
1.87 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=C(C=C(C=C1)C(=O)N1CCCCC1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
tertiary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature, under nitrogen, with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added drop-wise to 3.7 mL of borane tetrahydrofuran complex 1.0 M solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then refluxed for six hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving an oil that by HPLC-MS analysis
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CUSTOM
|
Details
|
an off white was formed which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with dioxane (5 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under vacuum
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)CN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |